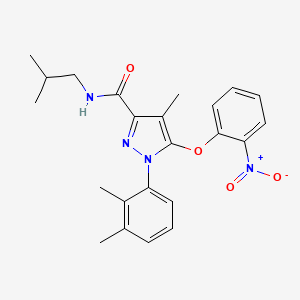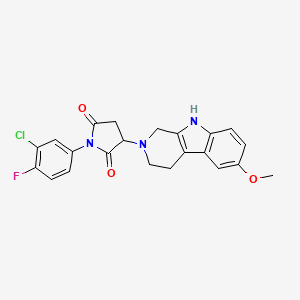![molecular formula C26H31N5O4S B11185549 N-(2-Methoxyethyl)-N-(2-{4-[6-(4-methoxyphenyl)pyridazin-3-YL]-1,4-diazepan-1-YL}-2-oxoethyl)thiophene-2-carboxamide](/img/structure/B11185549.png)
N-(2-Methoxyethyl)-N-(2-{4-[6-(4-methoxyphenyl)pyridazin-3-YL]-1,4-diazepan-1-YL}-2-oxoethyl)thiophene-2-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(2-Methoxyethyl)-N-(2-{4-[6-(4-methoxyphenyl)pyridazin-3-YL]-1,4-diazepan-1-YL}-2-oxoethyl)thiophene-2-carboxamide is a complex organic compound that features a thiophene ring, a pyridazine ring, and a diazepane ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-Methoxyethyl)-N-(2-{4-[6-(4-methoxyphenyl)pyridazin-3-YL]-1,4-diazepan-1-YL}-2-oxoethyl)thiophene-2-carboxamide typically involves multi-step organic reactions. The process may start with the preparation of the thiophene-2-carboxamide core, followed by the introduction of the pyridazine and diazepane rings through various coupling reactions. Common reagents used in these reactions include organolithium reagents, palladium catalysts, and protecting groups to ensure selective reactions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors, high-throughput screening of reaction conditions, and the development of efficient purification methods such as crystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
N-(2-Methoxyethyl)-N-(2-{4-[6-(4-methoxyphenyl)pyridazin-3-YL]-1,4-diazepan-1-YL}-2-oxoethyl)thiophene-2-carboxamide can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different biological activities.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles or electrophiles depending on the desired substitution.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield a sulfoxide or sulfone derivative, while substitution reactions could introduce new functional groups such as alkyl or aryl groups.
Scientific Research Applications
N-(2-Methoxyethyl)-N-(2-{4-[6-(4-methoxyphenyl)pyridazin-3-YL]-1,4-diazepan-1-YL}-2-oxoethyl)thiophene-2-carboxamide has several scientific research applications:
Chemistry: It can be used as a building block for the synthesis of more complex molecules, serving as an intermediate in organic synthesis.
Biology: The compound may have potential as a biochemical probe or as a lead compound in drug discovery due to its unique structure.
Medicine: It could be investigated for its pharmacological properties, including potential therapeutic effects in various diseases.
Industry: The compound might find applications in the development of new materials, such as polymers or advanced coatings.
Mechanism of Action
The mechanism of action of N-(2-Methoxyethyl)-N-(2-{4-[6-(4-methoxyphenyl)pyridazin-3-YL]-1,4-diazepan-1-YL}-2-oxoethyl)thiophene-2-carboxamide would depend on its specific interactions with molecular targets. These could include binding to enzymes, receptors, or other proteins, leading to modulation of biological pathways. The exact pathways involved would require detailed biochemical studies to elucidate.
Comparison with Similar Compounds
Similar Compounds
- 6-(4-Methoxyphenyl)-2-methylnicotinic acid
- 6-(4-Methoxyphenyl)-2-naphthalenecarboxylic acid
Uniqueness
Compared to similar compounds, N-(2-Methoxyethyl)-N-(2-{4-[6-(4-methoxyphenyl)pyridazin-3-YL]-1,4-diazepan-1-YL}-2-oxoethyl)thiophene-2-carboxamide is unique due to its combination of a thiophene ring, a pyridazine ring, and a diazepane ring. This unique structure may confer distinct chemical and biological properties, making it a valuable compound for further research and development.
Properties
Molecular Formula |
C26H31N5O4S |
|---|---|
Molecular Weight |
509.6 g/mol |
IUPAC Name |
N-(2-methoxyethyl)-N-[2-[4-[6-(4-methoxyphenyl)pyridazin-3-yl]-1,4-diazepan-1-yl]-2-oxoethyl]thiophene-2-carboxamide |
InChI |
InChI=1S/C26H31N5O4S/c1-34-17-16-31(26(33)23-5-3-18-36-23)19-25(32)30-13-4-12-29(14-15-30)24-11-10-22(27-28-24)20-6-8-21(35-2)9-7-20/h3,5-11,18H,4,12-17,19H2,1-2H3 |
InChI Key |
VSFQUVOHAHJEFX-UHFFFAOYSA-N |
Canonical SMILES |
COCCN(CC(=O)N1CCCN(CC1)C2=NN=C(C=C2)C3=CC=C(C=C3)OC)C(=O)C4=CC=CS4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-(4-ethylphenyl)-2-[2-(methoxymethyl)-5-oxo-4,5,6,7-tetrahydro[1,2,4]triazolo[1,5-a]pyrimidin-6-yl]acetamide](/img/structure/B11185470.png)
![6-[(4-Methoxyphenyl)carbonyl]-2,4-dioxo-3-azabicyclo[3.1.0]hexane-1,5-dicarbonitrile](/img/structure/B11185475.png)
![N-(4-fluorobenzyl)-2-[2-(4-fluorophenyl)-5-(2-hydroxyethyl)-4-methyl-6-oxopyrimidin-1(6H)-yl]acetamide](/img/structure/B11185476.png)
![4-[2-[9-(4-propan-2-ylphenyl)-2,4,6,8,10,17-hexazatetracyclo[8.7.0.02,7.011,16]heptadeca-1(17),6,11,13,15-pentaen-4-yl]ethyl]morpholine](/img/structure/B11185478.png)
![3-amino-7-(2-furyl)-1-phenyl-7,8-dihydroimidazo[1,5-b]cinnolin-9(6H)-one](/img/structure/B11185484.png)
![6-[(1,3-benzothiazol-2-ylsulfanyl)methyl]-2-(4-benzylpiperazin-1-yl)pyrimidin-4(3H)-one](/img/structure/B11185491.png)
![N-(4-ethoxyphenyl)-7-ethyl-8-(4-fluorophenyl)-4-methylpyrazolo[5,1-c][1,2,4]triazine-3-carboxamide](/img/structure/B11185497.png)
![7-[4-(Methoxycarbonyl)phenyl]-2-(methylsulfanyl)-3,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-5-carboxylic acid](/img/structure/B11185499.png)
![3'-(3,5-dimethoxyphenyl)-8-methoxy-4,4,6-trimethyl-4H,4'H-spiro[pyrrolo[3,2,1-ij]quinoline-1,2'-[1,3]thiazolidine]-2,4'-dione](/img/structure/B11185503.png)
![1-[2-(4-Methylphenyl)ethyl]-5-oxopyrrolidine-3-carboxylic acid](/img/structure/B11185512.png)
![6-(2,4-dimethoxyphenyl)-9-phenyl-5,6,7,9-tetrahydro[1,2,4]triazolo[5,1-b]quinazolin-8(4H)-one](/img/structure/B11185514.png)

![8-Methoxy-4,4,6-trimethyl-1-[4-oxo-2-thioxo-thiazolidin-(5Z)-ylidene]-1H,4H-pyrrolo[3,2,1-ij]quinolin-2-one](/img/structure/B11185533.png)

